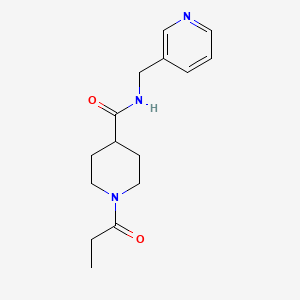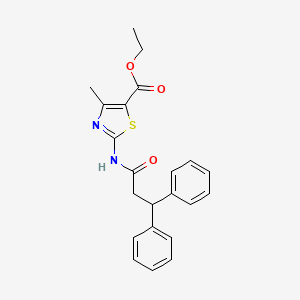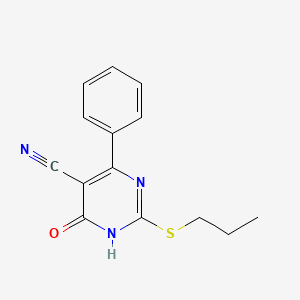![molecular formula C22H22N2O7S2 B6106191 N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B6106191.png)
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonyl, hydroxy, methyl, propan-2-yl, and nitrobenzene sulfonamide groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nitration: Introduction of the nitro group to the benzene ring using nitric acid and sulfuric acid.
Sulfonation: Addition of the sulfonyl group via reaction with sulfur trioxide or chlorosulfonic acid.
Hydroxylation: Introduction of the hydroxy group using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: Addition of the methyl and propan-2-yl groups through Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high yields. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the substrate, while the nitro and hydroxy groups can participate in redox reactions, affecting cellular processes. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-AMINOBENZENE-1-SULFONAMIDE
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-3-CHLOROBENZENE-1-SULFONAMIDE
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, distinguishing it from similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S2/c1-14(2)20-19(23-33(30,31)18-11-7-8-16(13-18)24(26)27)12-15(3)21(25)22(20)32(28,29)17-9-5-4-6-10-17/h4-14,23,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOPKZUXITYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B6106109.png)

![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![2-[1-[(5-Methylfuran-2-yl)methyl]-4-[[2-(2-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B6106123.png)
![1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B6106131.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6106135.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6106147.png)

![methyl 5-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6106159.png)
![N-CYCLOHEXYL-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)
